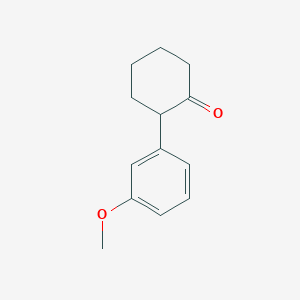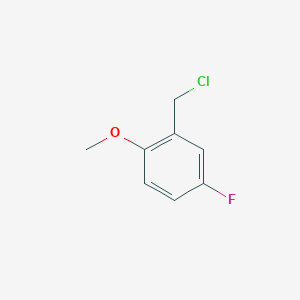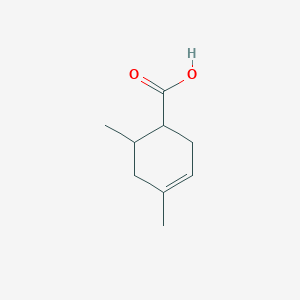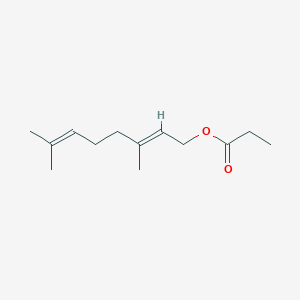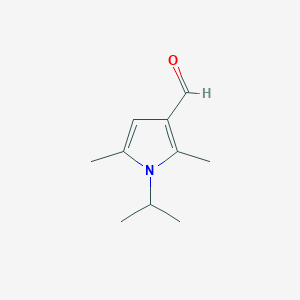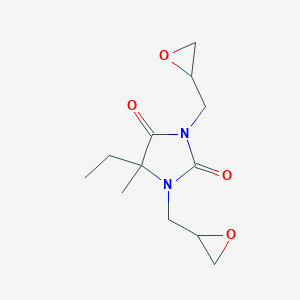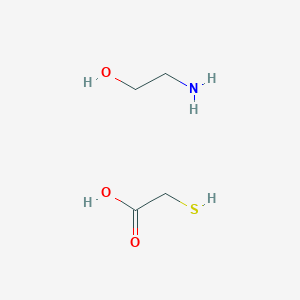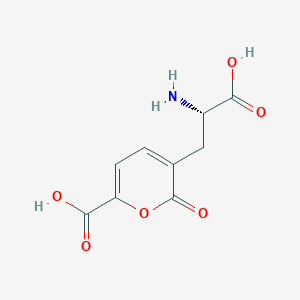![molecular formula C14H20ClN3O B091793 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1023-85-4](/img/structure/B91793.png)
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for drug development.5]decan-4-one hydrochloride.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its activation has been implicated in drug addiction and other psychiatric disorders. By binding to this receptor, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can modulate dopamine release and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that it can reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride. One direction is the development of more potent and selective dopamine D3 receptor agonists for the treatment of drug addiction and other psychiatric disorders. Another direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Finally, more studies are needed to explore the potential therapeutic applications of this compound in other disease states.
In conclusion, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a unique spirocyclic compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D3 receptor makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders, while its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its full potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been reported in the literature. The method involves the reaction of 1-phenylpiperazine with 3-methyl-4-piperidone in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain the final product.
Scientific Research Applications
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In addition, it has also been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
properties
CAS RN |
1023-85-4 |
|---|---|
Product Name |
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride |
Molecular Formula |
C14H20ClN3O |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14;/h2-6,15H,7-11H2,1H3;1H |
InChI Key |
IFYWBEDKWLNJTM-UHFFFAOYSA-N |
SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Other CAS RN |
1023-85-4 |
synonyms |
3-methyl-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



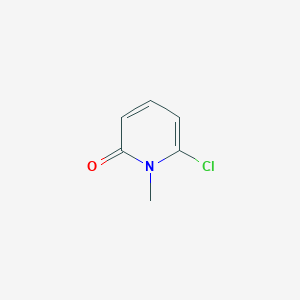
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
